2-Methoxy-3-nitrobenzoic acid
Overview
Description
2-Methoxy-3-nitrobenzoic acid is an organic compound with the molecular formula C8H7NO5. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group (-OCH3) at the second position and a nitro group (-NO2) at the third position. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2-methoxybenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperatures to ensure the selective nitration at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the oxidation of 3-nitro-o-xylene in the presence of an organic solvent and a catalyst, followed by cooling, filtration, and purification steps . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Esterification: Sulfuric acid as a catalyst.
Major Products:
Reduction: 2-Methoxy-3-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile.
Esterification: Methyl 2-methoxy-3-nitrobenzoate.
Scientific Research Applications
2-Methoxy-3-nitrobenzoic acid is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-methoxy-3-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding to proteins and enzymes .
Comparison with Similar Compounds
- 3-Methoxy-2-nitrobenzoic acid
- 2-Nitrobenzoic acid
- 3-Nitrobenzoic acid
Comparison: 2-Methoxy-3-nitrobenzoic acid is unique due to the specific positioning of the methoxy and nitro groups, which influence its chemical reactivity and biological activity. Compared to 3-methoxy-2-nitrobenzoic acid, the position of the substituents affects the compound’s electronic distribution and steric hindrance, leading to different reactivity patterns. The presence of the methoxy group in this compound also enhances its solubility in organic solvents compared to 2-nitrobenzoic acid .
Properties
IUPAC Name |
2-methoxy-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c1-14-7-5(8(10)11)3-2-4-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSYODOBBOEWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475856 | |
Record name | 2-METHOXY-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40751-88-0 | |
Record name | 2-METHOXY-3-NITROBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-3-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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